![molecular formula C23H28N8O B2555717 4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine CAS No. 1251632-33-3](/img/structure/B2555717.png)
4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrimidine core: This can be achieved through a condensation reaction involving appropriate precursors.
Substitution reactions: Introduction of the piperidine and piperazine moieties through nucleophilic substitution reactions.
Coupling reactions: The final step often involves coupling the pyrimidine core with the imidazole and pyridine derivatives under specific conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound exhibits significant pharmacological properties due to its unique structural features, which include a piperidine and piperazine moiety. These structural elements are known to enhance biological activity by facilitating interactions with various biological targets.
Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The ability to inhibit c-KIT across a range of mutations makes this compound a promising candidate for targeted cancer therapies. The inhibition mechanism involves binding to the active site of the kinase, thereby blocking its activity and preventing tumor growth .
Protein-Protein Interaction Modulation
The compound also shows promise in modulating protein-protein interactions (PPIs), which are critical in various cellular processes. By influencing these interactions, it could serve as a basis for developing novel therapeutic strategies aimed at diseases where PPIs play a significant role, such as cancer and neurodegenerative disorders .
Pharmaceutical Development
The synthesis of this compound has been optimized for large-scale production, making it feasible for pharmaceutical applications. Its development involves various synthetic pathways that ensure high yield and purity, crucial for clinical applications.
Formulation Strategies
Research into formulation strategies has indicated that the compound can be effectively incorporated into different delivery systems, enhancing its bioavailability and therapeutic efficacy. These strategies include the use of nanoparticles and liposomal formulations that protect the compound from degradation while facilitating targeted delivery to tumor sites .
Case Studies and Research Findings
Several case studies have illustrated the efficacy of this compound in preclinical models:
Wirkmechanismus
The mechanism of action of 4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-methylpiperidin-1-yl)aniline: Shares the piperidine moiety but lacks the pyrimidine and imidazole groups.
4-Piperidinemethanol: Contains the piperidine ring but differs in functional groups and overall structure.
1-Methyl-4-(piperidin-4-yl)piperazine: Similar piperazine structure but lacks the pyrimidine and imidazole components.
Uniqueness
4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
The compound 4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is a complex organic molecule that has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine core substituted with a piperidine and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its potential as an antitumor agent , antimicrobial agent , and inhibitor of specific enzymes . Below is a summary of its observed activities:
Antitumor Activity
Research has indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may possess activity against certain bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Enzyme Inhibition
Particularly notable is the compound's ability to inhibit specific kinases involved in cancer progression. For example, inhibitors targeting c-KIT kinase have shown promise in treating cancers characterized by mutations in this pathway.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Enzyme | IC50/EC50 Values | Reference |
---|---|---|---|
Antitumor | Various cancer cell lines | 3.73 - 40.32 μM | |
Antimicrobial | Bacterial strains | 10 - 50 μg/mL | |
Kinase Inhibition | c-KIT kinase | IC50 = 0.068 μM |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to the target molecule inhibited cancer cell growth significantly, with IC50 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, indicating potential as a therapeutic agent for resistant strains .
- Antimicrobial Testing : The compound was tested against several gram-positive and gram-negative bacteria. Results showed varying degrees of effectiveness, suggesting it could serve as a lead compound for developing new antibiotics .
- Kinase Inhibition Studies : The compound was evaluated for its ability to inhibit c-KIT kinase activity in cellular models, showing promising results that could lead to further development as an anticancer therapy .
Eigenschaften
IUPAC Name |
[1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-18-5-8-28(9-6-18)21-14-22(26-16-25-21)31-15-19(27-17-31)23(32)30-12-10-29(11-13-30)20-4-2-3-7-24-20/h2-4,7,14-18H,5-6,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUOLWDJVQWCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.